Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-fluoro-2-hydroxybenzoate to introduce the nitro group, followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the protection step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 5-(benzyloxy)-4-fluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyloxy and fluorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-nitrobenzoate: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
Methyl 5-(benzyloxy)-2-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and applications.
Methyl 5-(benzyloxy)-4-chloro-2-nitrobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is unique due to the combination of the benzyloxy, fluorine, and nitro groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H12FNO5 |
---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
methyl 4-fluoro-2-nitro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12FNO5/c1-21-15(18)11-7-14(12(16)8-13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
XSRAKUQYYAWIDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.